An In-depth Technical Guide to Trimethyl(thiophen-2-ylethynyl)silane
An In-depth Technical Guide to Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethyl(thiophen-2-ylethynyl)silane (CAS Number: 40231-03-6), a versatile building block in organic synthesis, particularly in the development of novel organic electronic materials.
Chemical Identity and Properties
Trimethyl(thiophen-2-ylethynyl)silane is an organosilicon compound featuring a thiophene ring linked to a trimethylsilyl group via an ethynyl bridge. This structure imparts unique electronic properties and synthetic versatility, making it a valuable intermediate in the synthesis of functional organic materials.
| Property | Value | Reference |
| CAS Number | 40231-03-6 | [1] |
| Molecular Formula | C₉H₁₂SSi | [2] |
| Molecular Weight | 180.34 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 95-103 °C | [3] |
| Flash Point | 26 °C | [3] |
| Density | 1.09 g/mL | [3] |
| Refractive Index | 1.549 | [3] |
Spectroscopic Data
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FT-IR (ATR): 2154 cm⁻¹ (alkyne C≡C stretch)
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¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H).
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¹³C NMR (100 MHz, CDCl₃): δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28.[4]
Based on this, the expected NMR data for Trimethyl(thiophen-2-ylethynyl)silane would show characteristic signals for the trimethylsilyl group (a sharp singlet around 0.25 ppm in ¹H NMR) and the thiophene ring protons.
Synthesis and Reactivity
The primary synthetic route to Trimethyl(thiophen-2-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between an aryl halide (2-halothiophene) and a terminal alkyne (ethynyltrimethylsilane).
Experimental Protocol: General Sonogashira Coupling
The following is a general procedure for the silylation of terminal acetylenes, which can be adapted for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane.
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Caption: General workflow for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane via Sonogashira coupling.
Detailed Steps:
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To a solution of 2-halothiophene (e.g., 2-iodothiophene or 2-bromothiophene) in a suitable solvent such as tetrahydrofuran (THF) or triethylamine, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) co-catalyst (e.g., copper(I) iodide).
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Add a base, typically an amine like triethylamine, which also serves as the solvent in some cases.
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To this mixture, add ethynyltrimethylsilane.
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The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is worked up by adding an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Trimethyl(thiophen-2-ylethynyl)silane.[5][6]
The trimethylsilyl group can be readily removed under basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride source (e.g., tetrabutylammonium fluoride) to yield the terminal alkyne, 2-ethynylthiophene. This reactivity makes it a valuable protected form of a terminal alkyne.
Applications in Research and Development
Trimethyl(thiophen-2-ylethynyl)silane is a key building block in the synthesis of π-conjugated systems for applications in organic electronics. The thiophene unit is a well-known electron-rich aromatic ring that promotes charge transport, while the ethynyl linker extends the conjugation length.
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Thiophene-based materials are widely used in the active layers of organic solar cells and the semiconductor channels of OFETs.[7] Trimethyl(thiophen-2-ylethynyl)silane can be incorporated into larger conjugated molecules and polymers used in these devices. The ability to deprotect the alkyne allows for further extension of the conjugated system through subsequent coupling reactions.
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Caption: Synthetic pathway from Trimethyl(thiophen-2-ylethynyl)silane to organic electronic devices.
Safety and Handling
A Safety Data Sheet (SDS) for Trimethyl(thiophen-2-ylethynyl)silane indicates that it is a flammable liquid and vapor. It is important to handle this chemical in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1]
Hazard Statements:
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H226: Flammable liquid and vapour.[1]
Precautionary Statements:
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P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
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P240: Ground/bond container and receiving equipment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
For detailed safety information, please refer to the full Safety Data Sheet provided by the supplier.
This technical guide provides a summary of the key properties, synthesis, and applications of Trimethyl(thiophen-2-ylethynyl)silane. Its versatility as a synthetic building block ensures its continued importance in the development of advanced organic materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. TRIMETHYL(THIOPHEN-2-YLETHYNYL)SILANE | CymitQuimica [cymitquimica.com]
- 7. preserve.lehigh.edu [preserve.lehigh.edu]
